molecular formula C17H16N2O4S3 B2571199 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797848-29-3

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2571199
CAS No.: 1797848-29-3
M. Wt: 408.51
InChI Key: XUUXGSJJXCKRLP-UHFFFAOYSA-N
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Description

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a β-keto-sulfone derivative featuring a benzothiazole-thio moiety linked to an azetidine ring substituted with a furan-methyl sulfonyl group. Its structural complexity arises from the integration of three key components:

  • Benzothiazole-thio group: Known for enhancing biological activity and serving as a precursor in Michael and Knoevenagel reactions .
  • Azetidine ring: A strained four-membered nitrogen-containing ring, which may influence reactivity and pharmacokinetic properties compared to larger heterocycles like piperazine.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S3/c20-16(10-24-17-18-14-5-1-2-6-15(14)25-17)19-8-13(9-19)26(21,22)11-12-4-3-7-23-12/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUXGSJJXCKRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step organic synthesis process. One possible approach involves the following steps:

  • Formation of the Benzothiazole Moiety: : Start with the construction of the benzothiazole unit via the cyclization of 2-mercaptobenzaldehyde and o-aminothiophenol under acidic conditions.

  • Thiol-Ene Reaction: : Introduce the thiol group to react with the benzothiazole unit.

  • Azetidine Introduction: : The azetidine unit is prepared separately through cyclization reactions, often involving azetidine-2-carboxylic acid derivatives.

  • Sulfonylation and Coupling: : The furan-2-ylmethyl group is sulfonylated and then coupled with the azetidine unit to obtain the final product.

Industrial Production Methods

Industrial-scale production may employ similar routes but optimized for higher yield and purity, often utilizing catalysts and continuous flow reactors to streamline the synthesis process. Ensuring strict reaction control and purification steps is critical to maintain the compound's integrity and effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone can participate in various chemical reactions, including:

  • Oxidation: : Can be oxidized using reagents like hydrogen peroxide or peracids.

  • Reduction: : Reduction is typically done using agents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitutions may occur on the benzothiazole and furan rings, respectively.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid medium.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Halogenated solvents with nucleophiles or electrophiles under controlled temperature conditions.

Major Products Formed

  • Oxidation typically yields sulfoxides or sulfones.

  • Reduction may produce alcohols or amines.

  • Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone exhibit various biological activities, including:

  • Antimicrobial Properties : Several derivatives have shown effectiveness against bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties, with studies indicating that related compounds can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have documented the efficacy of compounds related to This compound :

  • Antimicrobial Screening : A study demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus, using agar diffusion methods .
  • Anticancer Research : In vitro studies have shown that related compounds can inhibit cell proliferation in breast cancer cell lines, suggesting potential for further development as anticancer agents .
  • Inflammatory Disease Models : Research involving animal models indicated that derivatives could reduce inflammation markers significantly, highlighting their therapeutic potential in treating inflammatory conditions .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as:

  • Enzymatic Inhibition: : The benzothiazole moiety may inhibit specific enzymes by mimicking natural substrates.

  • Binding Affinity: : The sulfonyl and azetidine groups can enhance binding to protein targets, facilitating stronger and more specific interactions.

  • Pathways Involved: : Often involved in pathways related to cellular signaling, enzymatic regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to structurally related benzothiazole derivatives (Table 1):

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Reference
Target Compound C₂₀H₁₇N₂O₃S₃ 437.55 g/mol Benzothiazole-thio, azetidine, furan-sulfonyl Strained azetidine ring; sulfonyl linkage
2-(Benzo[d]thiazol-2-ylthio)-N-[2-methyl-5-(3-methyl-4-oxo-phthalazin-1-yl)benzyl]acetamide (2j) C₂₇H₂₂N₄O₂S₂ 522.61 g/mol Benzothiazole-thio, acetamide, phthalazine Antimicrobial activity; 84% yield
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-triazol-1-yl)ethanone (5j) C₂₃H₂₀N₆O₂S₂ 507.10 g/mol Dual benzothiazole-thio, piperazine, triazole High nitrogen content; 74% yield
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone C₂₄H₂₁N₃O₃S₃ 495.6 g/mol Benzothiazole-thio, imidazolidine, sulfonyl Five-membered ring; industrial relevance

Key Observations :

  • Ring Size and Strain: The target compound’s azetidine ring (4-membered) contrasts with piperazine (6-membered) in compound 5j and imidazolidine (5-membered) in .
  • Sulfonyl Group Placement : The furan-linked sulfonyl group in the target compound differs from phenyl-sulfonyl groups in , which may alter electronic properties and solubility.

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Studies on similar compounds (e.g., ) highlight the role of exact exchange and correlation-energy functionals in predicting thermochemical properties. The target compound’s sulfonyl group may influence electron density distribution, affecting its reactivity.
  • Biological Screening: Analogs like (E)-4-(3-methoxypropylimino)-3-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)thiazolidin-2-one show potent analgesic activity, suggesting the furan-sulfonyl group in the target compound could modulate similar pathways .

Biological Activity

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of the compound is C22H22N4O2S2C_{22}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of 438.6 g/mol. The structure incorporates a benzothiazole moiety linked to a furan-sulfonyl azetidine, which may contribute to its diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring benzothiazole and furan moieties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells, with IC50 values ranging from 1.54 to 4.52 µM .

The anticancer activity is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating mitochondrial pathways, influencing proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Studies indicated that treatment leads to cell cycle arrest at the G0/G1 phase, inhibiting proliferation .
  • EGFR Inhibition : Some derivatives have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit broad-spectrum activity against various bacterial strains, with minimal inhibitory concentrations (MICs) often around 50 µg/mL .

Case Studies

A study on related benzothiazole derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective in disrupting bacterial cell wall synthesis and function, leading to cell death .

Research Findings

A summary of key findings from various studies is presented in Table 1 below.

Study Biological Activity Cell Lines/Organisms Tested IC50/MIC Values
AnticancerHepG2, HCT116, MCF71.54 - 4.52 µM
AntimicrobialVarious bacterial strains50 µg/mL
Apoptosis InductionSK-Hep-1, MDA-MB-231Moderate inhibition

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